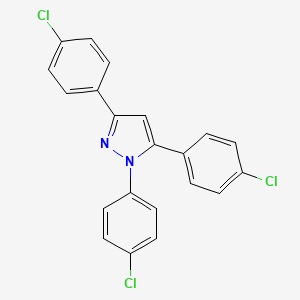

1,3,5-tris(4-chlorophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal and materials chemistry. bibliotekanauki.plamazonaws.com This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its versatility and importance in drug discovery. amazonaws.com The pyrazole ring's aromaticity and ability to participate in hydrogen bonding contribute to its favorable interactions with biological targets.

Beyond pharmaceuticals, pyrazole derivatives are increasingly being explored for their applications in materials science. Their inherent photophysical and electrochemical properties make them attractive candidates for use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The ability to modify the pyrazole core at various positions allows for the fine-tuning of its electronic and optical characteristics.

Overview of Multi-substituted Pyrazole Derivatives in Heterocyclic Chemistry

The synthesis of multi-substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available for their preparation. Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. rsc.org These methods offer a degree of control over the substitution pattern, allowing chemists to design and create a diverse range of pyrazole derivatives with tailored properties. The development of one-pot and multi-component reactions has further enhanced the efficiency and accessibility of these compounds. nih.gov

Specific Research Context of 1,3,5-tris(4-chlorophenyl)-1H-pyrazole within Advanced Materials and Synthetic Methodologies

While extensive research exists on various triaryl pyrazoles, specific studies focusing solely on this compound are less prevalent in publicly accessible literature. However, based on the known properties of related compounds, its research context can be inferred. The presence of three chlorophenyl groups is expected to significantly influence its electronic properties, enhancing its potential for applications in advanced materials.

The electron-withdrawing nature of the chlorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic bandgap is a critical aspect in the design of materials for organic electronics. bibliotekanauki.plresearchgate.netconsensus.app For instance, triaryl pyrazoles are investigated as hole-transporting materials in perovskite solar cells, and the substitution pattern is key to optimizing their performance.

From a synthetic standpoint, this compound can be synthesized through established methodologies for 1,3,5-trisubstituted pyrazoles. A common and effective approach involves the reaction of a chalcone (B49325) precursor with a hydrazine (B178648) derivative. amazonaws.combeilstein-journals.org In this case, 1,3-bis(4-chlorophenyl)-2-propen-1-one (a chalcone) would be reacted with 4-chlorophenylhydrazine.

Hypothetical Synthesis Scheme:

| Reactants | Reagents/Conditions | Product |

| 1,3-bis(4-chlorophenyl)-2-propen-1-one | 4-chlorophenylhydrazine, Glacial Acetic Acid, Reflux | This compound |

This reaction proceeds via a cyclocondensation mechanism to form the stable pyrazole ring. The specifics of the reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product. tsijournals.comresearchgate.net

Interactive Data Table: General Properties of Related Triaryl Pyrazoles

| Property | Expected Characteristic |

| Molecular Formula | C21H13Cl3N2 |

| Molecular Weight | 411.71 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Thermal Stability | High, typical for aromatic heterocyclic compounds |

| HOMO Level | Relatively low due to electron-withdrawing chloro groups |

| LUMO Level | Relatively low due to electron-withdrawing chloro groups |

| Potential Applications | Hole-transporting material in OLEDs and solar cells, fluorescent probe |

Structure

3D Structure

Properties

CAS No. |

360056-46-8 |

|---|---|

Molecular Formula |

C21H13Cl3N2 |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

1,3,5-tris(4-chlorophenyl)pyrazole |

InChI |

InChI=1S/C21H13Cl3N2/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)19-11-9-18(24)10-12-19/h1-13H |

InChI Key |

BRFPAXVNKRVYOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3,5 Tris 4 Chlorophenyl 1h Pyrazole

Strategies for the Construction of the 1,3,5-tris(4-chlorophenyl)-1H-pyrazole Core

The formation of the 1,3,5-trisubstituted pyrazole (B372694) ring is the cornerstone of synthesizing the target molecule. Several classical and modern organic reactions can be adapted for this purpose, each with its own set of advantages and limitations.

Ullman Coupling Reaction-Based Approaches for Tri-aryl Pyrazole Synthesis

While the classic Ullmann coupling reaction is traditionally known for the formation of biaryl linkages through the copper-catalyzed reaction of aryl halides, its application in the direct construction of the pyrazole ring is less common. More frequently, Ullmann-type C-N coupling reactions are employed to introduce aryl substituents onto a pre-formed pyrazole core. However, conceptually, a convergent synthesis could involve the coupling of appropriately substituted hydrazine (B178648) and a multi-carbon component, though this is not a standard approach for the primary synthesis of the pyrazole ring itself. The challenges in selectively forming the multiple C-N bonds of the pyrazole ring in a single Ullmann-type reaction make other methods more synthetically viable.

Multicomponent Reaction Pathways for Pyrazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,3,5-trisubstituted pyrazoles in a single pot. nih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains the essential parts of all the reactants.

A common multicomponent strategy for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of a β-diketone, a hydrazine, and an aldehyde. In the context of this compound, this would theoretically involve the reaction of 1,3-bis(4-chlorophenyl)propane-1,3-dione (B179504), 4-chlorophenylhydrazine, and a source of the third 4-chlorophenyl group at the 5-position.

A more direct and widely applied multicomponent approach for 1,3,5-triarylpyrazoles is a two-step, one-pot synthesis starting from an appropriately substituted acetophenone (B1666503), benzaldehyde (B42025), and hydrazine. For the target molecule, this would involve the reaction of 4'-chloroacetophenone (B41964), 4-chlorobenzaldehyde, and 4-chlorophenylhydrazine. The initial step is a Claisen-Schmidt condensation between the acetophenone and benzaldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). This intermediate then undergoes a cyclocondensation reaction with the hydrazine to form a pyrazoline, which is subsequently oxidized to the aromatic pyrazole.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |

| 4'-Chloroacetophenone | 4-Chlorobenzaldehyde | 4-Chlorophenylhydrazine | Basic conditions, then oxidation | This compound | Not specified |

| Phenyl hydrazines | Nitroolefins | Benzaldehydes | Immobilized Thermomyces lanuginosus Lipase (TLL) | 1,3,5-Trisubstituted pyrazoles | 49-90 |

Cyclocondensation and Ring-Closure Reactions in the Formation of Substituted Pyrazoles

The most traditional and widely used method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govresearchgate.net For the synthesis of this compound, the key precursors would be 1,3-bis(4-chlorophenyl)propane-1,3-dione and 4-chlorophenylhydrazine.

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the dione (B5365651) with the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a crucial aspect to consider, especially with unsymmetrical diones or hydrazines. However, in the case of symmetrical precursors like 1,3-bis(4-chlorophenyl)propane-1,3-dione, this is not a concern.

Precursor Synthesis and Reactant Optimization for this compound

The successful synthesis of the target pyrazole is highly dependent on the availability and purity of its key precursors. The optimization of the reaction conditions for the final ring-forming step is also critical to maximize the yield and minimize the formation of byproducts.

Preparation of 4-Chlorophenyl-Substituted Intermediates

1,3-bis(4-chlorophenyl)propane-1,3-dione: This β-diketone is a crucial precursor for the cyclocondensation route. Its synthesis is typically achieved through a Claisen condensation reaction. This involves the reaction of an ester with a ketone in the presence of a strong base. For this specific dione, the reaction would involve 4'-chloroacetophenone and a 4-chlorobenzoyl derivative, such as ethyl 4-chlorobenzoate, in the presence of a base like sodium hydride or sodium ethoxide.

4-Chlorophenylhydrazine: This hydrazine derivative is another essential building block. It is commonly synthesized from 4-chloroaniline (B138754). The synthesis involves a two-step process: the diazotization of 4-chloroaniline with sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This is followed by the reduction of the diazonium salt, typically using a reducing agent like sodium sulfite (B76179) or stannous chloride, to yield 4-chlorophenylhydrazine.

| Precursor | Starting Material(s) | Key Reagents | General Method |

| 1,3-bis(4-chlorophenyl)propane-1,3-dione | 4'-Chloroacetophenone, Ethyl 4-chlorobenzoate | Sodium hydride or Sodium ethoxide | Claisen Condensation |

| 4-Chlorophenylhydrazine | 4-Chloroaniline | Sodium nitrite, Hydrochloric acid, Sodium sulfite/Stannous chloride | Diazotization followed by Reduction |

Exploration and Optimization of Catalytic Systems and Reaction Conditions (e.g., solvent-free conditions, ionic liquids)

To improve the efficiency, yield, and environmental friendliness of the synthesis of 1,3,5-trisubstituted pyrazoles, various catalytic systems and reaction conditions have been explored.

Solvent-free conditions: Performing reactions without a solvent, often with microwave irradiation, can lead to shorter reaction times, higher yields, and easier product isolation. researchgate.net This approach is particularly attractive from a green chemistry perspective as it eliminates the use of potentially harmful organic solvents. For the synthesis of triaryl pyrazoles, a solvent-free, one-pot synthesis can be achieved by the condensation of chalcones with hydrazine hydrate (B1144303) under microwave irradiation.

Ionic liquids: Ionic liquids are salts that are liquid at or near room temperature. They are considered "green" solvents due to their low volatility, thermal stability, and recyclability. They can act as both the solvent and the catalyst in organic reactions. The use of transition metal-containing ionic liquids has been shown to efficiently catalyze the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. nih.gov For instance, an iron(III)-based ionic liquid has been utilized as an efficient homogeneous catalyst. nih.gov The use of ionic liquids can lead to high yields and the catalyst can often be reused for several cycles. nih.gov

| Reaction Condition | Catalyst/Medium | Advantages |

| Solvent-free | Microwave irradiation | Shorter reaction times, higher yields, easier work-up |

| Ionic Liquids | e.g., [C4mim][FeCl4] | Green solvent, catalyst recyclability, mild reaction conditions |

Derivatization and Functionalization Strategies of the this compound Framework

The chemical reactivity of this compound offers several avenues for structural modification. These can be broadly categorized into reactions occurring on the peripheral aryl rings and those directly involving the central pyrazole core. Such transformations are crucial for structure-activity relationship studies and the development of novel compounds.

Post-synthetic Modification of Aryl Rings in the Pyrazole System

The three 4-chlorophenyl substituents on the pyrazole ring are susceptible to a variety of aromatic substitution reactions. The directing effects of the pyrazole ring and the existing chloro substituents, along with the reaction conditions, play a critical role in determining the outcome of these modifications.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the phenyl rings of phenyl-substituted pyrazoles is a common strategy for introducing new functional groups. The pyrazole ring itself can act as either an activating or deactivating group depending on the reaction conditions and the position of substitution. For 1-phenylpyrazole, electrophilic attack often occurs at the para-position of the phenyl ring. cdnsciencepub.com However, the presence of the chloro substituent at the para-position in this compound directs incoming electrophiles to the ortho positions of the chlorophenyl rings.

Common electrophilic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. This reaction would be expected to yield ortho-nitro derivatives on one or more of the chlorophenyl rings.

Halogenation: Further halogenation, for instance, bromination or chlorination, can be accomplished using elemental halogens in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst like aluminum chloride.

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3,5-tris(4-chloro-2-nitrophenyl)-1H-pyrazole |

| Bromination | Br₂, FeBr₃ | 1,3,5-tris(2-bromo-4-chlorophenyl)-1H-pyrazole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1,3,5-tris(4-chloro-2-acetylphenyl)-1H-pyrazole |

Nucleophilic Aromatic Substitution:

The electron-withdrawing nature of the pyrazole ring and the presence of the chloro substituents make the aryl rings susceptible to nucleophilic aromatic substitution (SNA_r). This is particularly true for positions ortho and para to the activating pyrazole ring. Strong nucleophiles can displace the chloro groups, especially under forcing conditions or with appropriate catalysts.

Potential nucleophilic substitution reactions include:

Amination: Reaction with amines can introduce amino functionalities.

Alkoxylation/Hydroxylation: Treatment with alkoxides or hydroxides can lead to the formation of ethers or phenols, respectively.

Metal-Catalyzed Cross-Coupling Reactions:

The carbon-chlorine bonds on the aryl rings serve as excellent handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction provides a versatile method for forming carbon-nitrogen bonds by coupling with a wide range of amines.

Heck Coupling: Alkenes can be coupled to the aryl rings to introduce vinyl substituents.

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1,3,5-tris(4-biphenyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 1,3,5-tris(4-(phenylamino)phenyl)-1H-pyrazole |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1,3,5-tris(4-styrylphenyl)-1H-pyrazole |

Introduction of Additional Functionalities onto the Pyrazole Nucleus

The pyrazole ring itself is a reactive entity and can undergo various chemical transformations to introduce additional functionalities.

Electrophilic Substitution on the Pyrazole Ring:

The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. mdpi.com

Halogenation: Direct halogenation of the pyrazole ring at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration at the C4 position can be performed, though it may require specific conditions to avoid side reactions on the aryl rings.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for introducing a formyl group (-CHO) at the C4 position of pyrazoles.

Thio- and Selenocyanation: The C4 position can be functionalized with thiocyanate (B1210189) (-SCN) or selenocyanate (B1200272) (-SeCN) groups through oxidative processes. beilstein-journals.org

Deprotonation and Subsequent Electrophilic Quench:

While the C4 position is reactive towards electrophiles, functionalization at other positions on the pyrazole ring can be achieved through deprotonation followed by reaction with an electrophile. Strong bases like organolithium reagents can deprotonate the pyrazole ring, and the resulting lithiated species can react with a variety of electrophiles.

Advanced Spectroscopic and Structural Characterization Techniques for 1,3,5 Tris 4 Chlorophenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1,3,5-tris(4-chlorophenyl)-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the three 4-chlorophenyl substituents. The sole proton on the pyrazole ring (H-4) is anticipated to appear as a singlet, given its isolation from neighboring protons. Its chemical shift would be influenced by the electronic effects of the surrounding nitrogen atoms and the aromatic substituents.

The protons on the three 4-chlorophenyl rings will present as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. These will integrate to a total of twelve protons. The protons ortho to the pyrazole ring will likely resonate at a different chemical shift compared to the protons meta to the pyrazole, due to the differing electronic environments. The coupling between these adjacent aromatic protons will result in the characteristic doublet splitting pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-4 | 6.8 - 7.2 | s (singlet) |

| Aromatic H (ortho to pyrazole) | 7.3 - 7.8 | d (doublet) |

| Aromatic H (meta to pyrazole) | 7.2 - 7.6 | d (doublet) |

Note: Predicted values are based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the pyrazole ring carbons and the carbons of the three 4-chlorophenyl groups. The C-3 and C-5 carbons of the pyrazole ring, being attached to both a nitrogen and a chlorophenyl group, will have characteristic chemical shifts. The C-4 carbon of the pyrazole ring will also show a unique signal.

Each 4-chlorophenyl ring will exhibit four distinct carbon signals: the ipso-carbon attached to the pyrazole ring, the carbon bearing the chlorine atom, and the two pairs of equivalent ortho and meta carbons. The chemical shifts of these carbons are influenced by the electronegativity of the chlorine atom and the electronic effects of the pyrazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C-3 | 145 - 155 |

| Pyrazole C-4 | 105 - 115 |

| Pyrazole C-5 | 140 - 150 |

| Aromatic C (ipso to pyrazole) | 130 - 140 |

| Aromatic C (ortho to pyrazole) | 128 - 135 |

| Aromatic C (meta to pyrazole) | 125 - 130 |

| Aromatic C (para to pyrazole, C-Cl) | 130 - 140 |

Note: Predicted values are based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Connectivity Assignments

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the complete molecular structure.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings. In this molecule, COSY would primarily confirm the connectivity between the ortho and meta protons on the 4-chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the pyrazole H-4 proton to the pyrazole C-4 carbon, and the aromatic protons to their respective carbon atoms on the chlorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between the pyrazole ring and the three 4-chlorophenyl substituents. For instance, correlations would be expected between the pyrazole H-4 proton and the C-3 and C-5 carbons of the pyrazole ring, as well as the ipso-carbons of the adjacent chlorophenyl rings. Similarly, the protons on the chlorophenyl rings would show correlations to the pyrazole carbons they are attached to.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl groups will likely be observed in the lower frequency region of the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3050 - 3150 |

| C=C Aromatic stretch | 1580 - 1620 |

| C=N Pyrazole stretch | 1450 - 1550 |

| C-N Stretch | 1300 - 1400 |

| C-Cl Stretch | 1000 - 1100 |

Note: Predicted values are based on typical group frequencies. Actual experimental values may vary.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the aromatic rings. The pyrazole ring vibrations would also be observable. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule, aiding in its definitive identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including the definitive molecular weight and specific fragmentation pattern for this compound, could not be located. Generally, for similar triaryl-substituted pyrazole compounds, mass spectrometry is used to confirm the molecular ion peak corresponding to the compound's molecular weight. amazonaws.commdpi.commdpi.com The fragmentation patterns of pyrazole derivatives can be complex, often involving cleavages of the pyrazole ring and its substituents, but specific data for the title compound is not available.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Crystal Packing and Supramolecular Assembly Analysis

Without a crystal structure, a definitive analysis of the crystal packing and supramolecular assembly of this compound cannot be provided. For related pyrazole derivatives, crystal packing is often influenced by intermolecular interactions such as pi-pi stacking and C-H---pi interactions. researchgate.netnih.gov

Hydrogen Bonding and Intermolecular Interactions within Crystalline States

A detailed description of the hydrogen bonding and other intermolecular interactions for this compound in the crystalline state is not possible without experimental crystallographic data. In similar structures, where applicable, hydrogen bonding plays a significant role in the formation of the crystal lattice. researchgate.netnih.gov

Elemental Analysis for Stoichiometric Compositional Verification

Experimentally determined elemental analysis data for this compound were not found in the available resources. The theoretical elemental composition for this compound, with the chemical formula C21H13Cl3N2, can be calculated. However, experimental verification is a standard practice for the confirmation of the stoichiometric composition of a newly synthesized compound. mdpi.comnih.gov

Computational and Theoretical Investigations of 1,3,5 Tris 4 Chlorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. mdpi.com It is a preferred tool in the study of organic chemical systems over some earlier ab initio methods due to its computational efficiency and accuracy in predicting equilibrium structures. mdpi.com While specific DFT studies on 1,3,5-tris(4-chlorophenyl)-1H-pyrazole are not detailed in the provided search results, the methodologies are frequently applied to similar pyrazole (B372694) derivatives to elucidate their structural and electronic characteristics.

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For instance, DFT calculations at the B3LYP/6-311G** level of theory have been used to optimize the geometry of related compounds like 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. mdpi.com Such calculations provide optimized geometric parameters like bond lengths and angles. mdpi.com Typically, theoretical values for an isolated molecule in the gaseous phase may show slight variations from experimental data obtained from solid-state X-ray crystallography. mdpi.com Conformational analysis would further explore different spatial arrangements of the three 4-chlorophenyl rings relative to the central pyrazole core to identify the most stable conformer(s).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. For example, in a study of 1,3‐bis(4‐chlorophenyl)‐5‐(4‐chlorobenzyl)‐1,3,5‐triazinane, the HOMO-LUMO energy gap was calculated to be 5.2605 eV. researchgate.net Analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy often means a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy often means a better electron acceptor. |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. A smaller gap suggests higher polarizability and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For instance, MEP maps generated for 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide using DFT at the B3LYP/6-31G** level revealed negative potential regions, indicating sites for electrophilic interaction. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atoms of the phenyl rings.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules by calculating parameters such as polarizability (α) and first-order hyperpolarizability (β). The magnitude of these properties is related to intramolecular charge transfer (ICT) within the molecule. While specific NLO calculations for this compound are not available in the search results, studies on other pyrazole derivatives have shown that functionalization can significantly impact their NLO response. unar.ac.id DFT calculations are often employed to understand the relationship between molecular structure and NLO properties. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule, its interactions with solvent molecules, and the stability of ligand-protein complexes. For example, MD simulations have been used to explore the binding mode of novel pyrazole-containing imide derivatives with the Hsp90α protein. researchgate.net Such simulations can calculate metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the system and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. researchgate.net An MD simulation of this compound in a solvent like water or DMSO would reveal its dynamic behavior and preferred solvation patterns.

Molecular Docking Studies for Conceptual Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govijper.org This method is crucial in drug discovery for screening potential inhibitors and understanding their binding mechanisms. nih.gov Studies on various 1,3,5-trisubstituted-1H-pyrazole derivatives have used molecular docking to investigate their binding affinity to targets like the anti-apoptotic protein Bcl-2 and GlcN-6-P enzyme. tsijournals.comnih.gov Docking results typically include a binding energy score, which estimates the strength of the interaction, and a visualization of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov For this compound, docking studies could be conceptually performed against various protein targets to explore its potential biological activities. The results would highlight the key amino acid residues involved in the interaction and provide a basis for designing more potent analogs. nih.govrsc.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. These computational methods allow for the determination of various molecular properties and reactivity descriptors that are otherwise difficult to obtain through experimental means alone. The insights gained from these calculations are crucial for understanding the chemical behavior of the molecule.

The electronic properties of pyrazole derivatives are significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, electron-withdrawing groups can alter the basicity of the pyrazole ring, which in turn affects its reactivity. nih.gov Computational studies on various substituted pyrazoles have demonstrated the utility of DFT in predicting their geometric and electronic properties. nih.govnih.gov

Key quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in elucidating the reactive nature of a compound. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. asrjetsjournal.org

From the HOMO and LUMO energies, several global reactivity indices can be calculated, including:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the propensity to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.222 |

| Electrophilicity Index (ω) | 4.01 |

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing Efficiency

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal, this method provides a detailed picture of how molecules are packed and the nature of the forces holding them together.

For chlorophenyl-substituted pyrazoles, a variety of intermolecular interactions are expected to play a role in the crystal structure. These include H···H, C-H···π, and interactions involving the chlorine atoms, such as H···Cl/Cl···H and Cl···Cl contacts. A study on the closely related compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, provides valuable insights into the types of interactions that are likely significant for this compound. jst.go.jpresearchgate.net

The Hirshfeld surface analysis of this analog revealed the following contributions of various intermolecular contacts to the crystal packing: jst.go.jpresearchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.5 |

| H···C/C···H | 35.0 |

| H···Cl/Cl···H | 12.0 |

These findings indicate that van der Waals forces, represented by the significant H···H and H···C contacts, are the dominant forces in the crystal packing. The H···Cl/Cl···H interactions, although weaker, also make a substantial contribution, highlighting the role of the chlorine substituents in directing the supramolecular assembly. jst.go.jpresearchgate.net In other chlorophenyl-containing structures, C-H···Cl interactions have also been identified as important for stabilizing the crystal lattice. nih.gov

Advanced Applications of 1,3,5 Tris 4 Chlorophenyl 1h Pyrazole in Materials Science

Utilization as Charge Transporting Materials in Organic Electronic Devices

Organic semiconductors are crucial components in modern electronic devices such as solar cells and LEDs. The performance of these devices is heavily dependent on the efficiency of charge transport within the organic layers.

Role as Hole Transporting Layer (HTL) Components in Photovoltaic Systems (e.g., Solar Cells)

In photovoltaic systems like perovskite solar cells (PSCs) and organic solar cells (OSCs), the Hole Transporting Layer (HTL) plays a critical role. Its primary functions are to efficiently extract photogenerated holes from the active layer, transport them to the anode, and simultaneously block electrons, thereby preventing charge recombination. Materials used for HTLs should possess high hole mobility, appropriate energy levels to align with the active layer, and good film-forming properties.

While numerous organic materials, including polymers like PTAA and small molecules like Spiro-OMeTAD, are widely used as HTMs, the specific performance of 1,3,5-tris(4-chlorophenyl)-1H-pyrazole in this capacity has not been detailed in available research. The suitability of a compound for HTL applications depends on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which must be properly aligned with the valence and conduction bands of the perovskite or organic absorber layer to ensure efficient hole extraction and electron blocking.

Investigation of Charge Mobility and Conductivity Mechanisms

Charge mobility is a key parameter that determines the efficiency of a charge transporting material. In organic semiconductors, charge transport is often described as a "hopping" mechanism, where charge carriers (holes or electrons) move between localized states on adjacent molecules. The rate of this hopping is influenced by factors such as the electronic coupling between molecules (transfer integral) and the energy required to distort the molecular structure upon charge localization (reorganization energy).

Computational and experimental studies are necessary to determine the charge mobility of a new compound. Theoretical calculations can predict transfer integrals and reorganization energies, while experimental techniques can measure mobility in thin-film devices. For this compound, such specific investigations are not presently found in the literature, leaving its charge mobility and conductivity mechanisms undetermined.

Potential in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The luminescent nature of pyrazole (B372694) derivatives suggests their potential use in Organic Light-Emitting Diodes (OLEDs), either as the emissive material itself or as a host for an emissive dopant. For a material to be effective in an OLED, it must exhibit high photoluminescence quantum yield in the solid state and possess good charge-carrier injection and transport properties.

Furthermore, the fluorescence of pyrazole compounds can be sensitive to their local environment, making them candidates for use as fluorescent probes. A fluorescent probe can signal the presence of specific ions or molecules by a change in its fluorescence intensity or color. While various 1,3,5-trisubstituted pyrazoles have been investigated for these purposes, the specific application of this compound as an OLED material or a fluorescent probe has not been reported.

Application in Sensor Technologies and Chemo-sensors

The pyrazole ring contains nitrogen atoms that can act as binding sites for metal ions or other analytes. This property is the basis for their application as chemo-sensors. When the pyrazole-based sensor molecule binds to a target analyte, a detectable change, often in its fluorescent or colorimetric properties, occurs. The selectivity and sensitivity of these sensors can be engineered by attaching different functional groups to the pyrazole core. For instance, research has shown pyrazole derivatives being developed as fluorescent chemo-sensors for the selective detection of ions like Al³⁺. There is no specific research available detailing the use of this compound in sensor technologies.

Coordination Chemistry and Ligand Design with 1,3,5 Tris 4 Chlorophenyl 1h Pyrazole

1,3,5-tris(4-chlorophenyl)-1H-pyrazole as a Multidentate Ligand

This compound is a unique pyrazole (B372694) derivative featuring three chlorophenyl substituents. The presence of multiple nitrogen atoms in the pyrazole ring, along with the potential for π-system interactions from the phenyl rings, makes it an interesting candidate as a multidentate ligand. The electronic and steric properties of the chlorophenyl groups can significantly influence the coordination behavior and the stability of the resulting metal complexes.

Pyrazole-derived ligands can coordinate to metal centers in various modes, primarily through the nitrogen atoms of the pyrazole ring. The specific coordination is influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the pyrazole ring.

For trisubstituted pyrazoles, several coordination modes are plausible. The deprotonated pyrazolate anion can act as a bridging ligand, connecting multiple metal centers. Common coordination modes observed for similar pyrazolate ligands include monodentate, endo-bidentate, and exo-bidentate coordination. mdpi.com In the case of this compound, the two nitrogen atoms of the pyrazole ring are the primary binding sites for metal ions. The bulky 4-chlorophenyl groups at the 1, 3, and 5 positions are expected to exert significant steric hindrance, which can influence the geometry of the resulting metal complexes and potentially favor the formation of specific structural motifs.

For instance, similar tris(pyrazolyl)benzene ligands have been shown to form stable, porous metal-organic frameworks where the pyrazolate units bridge metal centers. researchgate.net The coordination can lead to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. The presence of the chloro-substituents on the phenyl rings can introduce additional weak coordination interactions (e.g., M-Cl) or influence the crystal packing through halogen bonding.

Table 1: Plausible Coordination Modes of this compound

| Coordination Mode | Description | Potential Structural Outcome |

|---|---|---|

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Simple mononuclear complexes. |

| Bridging (μ₂) | The two pyrazole nitrogen atoms bridge two metal centers. | Dinuclear complexes or 1D chains. |

| Tridentate | Although less common for a single pyrazole ring, interactions involving the phenyl rings could lead to a tridentate mode. | Chelated mononuclear complexes. |

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature can play a crucial role in the crystallization of the final product. Solvothermal methods are often employed for the synthesis of coordination polymers and MOFs. nih.gov

The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-N bonds in the pyrazole ring upon coordination to a metal ion would be indicative of complex formation. New bands corresponding to metal-ligand vibrations may also be observed in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyrazole and phenyl protons and carbons upon coordination, providing insights into the binding mode and the symmetry of the complex in solution.

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal center and ligand-to-metal or metal-to-ligand charge transfer bands, offering insights into the coordination geometry and the electronic structure of the complex.

Single-Crystal X-ray Diffraction: This technique is essential for the unambiguous determination of the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and crystal packing.

Table 2: Hypothetical Spectroscopic Data for a Metal Complex of this compound

| Technique | Ligand | Hypothetical Metal Complex (e.g., with Cu(II)) |

|---|---|---|

| IR (cm⁻¹) | ν(C=N): ~1580 | ν(C=N): ~1560 (shift upon coordination) |

| ν(N-N): ~1490 | ν(N-N): ~1475 (shift upon coordination) | |

| ¹H NMR (ppm) | Phenyl-H: 7.4-7.8 | Phenyl-H: 7.5-8.0 (downfield shift) |

| Pyrazole-H: 6.8 | Pyrazole-H: 7.1 (downfield shift) | |

| UV-Vis (nm) | λmax: ~270 | λmax: ~275 (π-π*), ~350 (LMCT), ~680 (d-d) |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The tritopic nature of ligands like this compound makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net These materials are of great interest due to their high porosity, large surface areas, and tunable properties, with potential applications in gas storage, separation, and catalysis.

The design of pyrazole-based MOFs is guided by principles of crystal engineering and reticular chemistry. The geometry and connectivity of the metal clusters (secondary building units, SBUs) and the organic linker dictate the final topology of the framework.

Key design principles include:

Choice of Metal Ion: The coordination number and preferred geometry of the metal ion (e.g., tetrahedral for Zn(II), square planar or octahedral for Cu(II)) will influence the structure of the SBU.

Ligand Geometry: A tritopic ligand like this compound can connect to three different SBUs, promoting the formation of 3D networks. The angles between the coordinating groups on the ligand are crucial in determining the network topology.

Reaction Conditions: Factors such as temperature, pressure, solvent, and the presence of modulators can direct the synthesis towards a specific crystalline phase.

The bulky chlorophenyl groups in this compound can act as "struts," creating larger pores within the MOF structure. The chlorine atoms can also functionalize the pore surfaces, potentially enhancing selectivity in gas adsorption or catalytic processes.

The combination of this compound with different metal ions is expected to yield a variety of coordination assemblies with diverse structures and porosities. For example, reaction with divalent transition metals like Zn(II), Cu(II), or Co(II) could lead to the formation of porous frameworks with different topologies such as pcu , tbo , or soc .

The porosity of these materials would be characterized by gas adsorption measurements (e.g., with N₂, H₂, CO₂). The Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution would be determined from the adsorption isotherms. The presence of the relatively large chlorophenyl groups could lead to MOFs with significant microporosity and potentially mesoporosity.

Table 3: Predicted Properties of MOFs Derived from this compound

| Metal Ion | Expected SBU | Potential Topology | Predicted BET Surface Area (m²/g) |

|---|---|---|---|

| Zn(II) | Zn₄O(O₂CR)₆ | pcu | 800 - 1500 |

| Cu(II) | Cu₂(O₂CR)₄ | tbo | 1000 - 2000 |

| Co(II) | Co₃(μ₃-O)(O₂CR)₆ | soc | 1200 - 2500 |

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes derived from pyrazole-based ligands have shown promise as catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the metal center to coordinate substrates and facilitate their reaction, while the ligand framework provides stability and can influence selectivity.

Oxidation Reactions: Copper-pyrazole complexes can catalyze the oxidation of alcohols and phenols.

Coupling Reactions: Palladium-pyrazole complexes are potential catalysts for C-C and C-N cross-coupling reactions.

Polymerization: Some metal-pyrazole complexes have been explored as catalysts for ring-opening polymerization of lactones. researchgate.net

Lewis Acid Catalysis: The metal centers in pyrazole-based MOFs can act as Lewis acid sites, catalyzing reactions such as cycloadditions and condensations.

The electron-withdrawing nature of the chlorophenyl groups in this compound could modulate the electronic properties of the metal center, thereby influencing its catalytic activity. Furthermore, the porous nature of MOFs derived from this ligand could allow for size- and shape-selective catalysis, where the reaction occurs within the confined environment of the pores.

Structure Activity Relationship Sar Studies in Chemical Biology Academic Perspective

Rational Design of Pyrazole (B372694) Derivatives for Specific Biological Target Engagement

The rational design of pyrazole derivatives hinges on a deep understanding of how the compound's three-dimensional structure and physicochemical properties govern its interaction with a biological target. The 1,3,5-triaryl substitution pattern offers three distinct positions (N-1, C-3, and C-5) for chemical modification, allowing for fine-tuning of the molecule's steric, electronic, and hydrophobic profile to achieve desired potency and selectivity.

The nature and position of substituents on the aryl rings of 1,3,5-trisubstituted pyrazoles are critical determinants of their biological activity. In 1,3,5-tris(4-chlorophenyl)-1H-pyrazole , the para-chloro groups on each phenyl ring significantly influence its properties. The chlorine atom is an electron-withdrawing group (via induction) and is also hydrophobic. These characteristics can facilitate key interactions within a target's binding pocket, such as halogen bonding or hydrophobic contacts, which can enhance binding affinity.

Structure-activity relationship (SAR) studies on related 1,3,5-triaryl pyrazoles have demonstrated that modifying these substituents leads to significant changes in biological outcomes. For instance, in studies of pyrazole derivatives as potential inhibitors of the estrogen α receptor, the presence of a bromo-substituent was found to have a better affinity in docking studies than a chloro-substituent, suggesting that the size and polarizability of the halogen at this position can modulate activity. researchgate.net

Furthermore, research on a broad class of 1,3,5-trisubstituted pyrazoline derivatives as monoamine oxidase (MAO) inhibitors revealed that the electronic nature of the substituents plays a crucial role in both potency and selectivity for MAO-A versus MAO-B isoforms. nih.gov By systematically replacing the chloro groups on a molecule like This compound with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl), medicinal chemists can probe the electronic requirements of a target's active site and optimize interactions.

In modern drug discovery, potency alone is not the sole indicator of a promising compound. Ligand efficiency (LE) is a critical metric that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It provides a measure of the binding energy per atom, allowing for the comparison of compounds of different sizes and identifying smaller, more efficient fragments for optimization.

Computational methods are indispensable for predicting the binding affinity of novel compounds like This compound . Molecular docking simulations can predict the preferred orientation of the ligand within a protein's active site and estimate the strength of the interaction via a scoring function. These in silico studies allow for the rapid virtual screening of libraries of pyrazole derivatives to prioritize compounds for synthesis and biological testing. For example, docking studies were employed to explore the binding affinity of 1,3,5-trisubstituted pyrazoles within the active site of glucosamine-6-phosphate synthase, an enzyme target for antimicrobial agents.

These computational predictions are validated through in vitro binding and inhibition assays. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) are experimentally determined values that quantify a compound's potency. The following table showcases inhibitory data for a selection of 1,3,5-trisubstituted pyrazole and pyrazoline derivatives against various enzyme targets, illustrating the impact of different substitution patterns on binding affinity.

| Compound Derivative Class | Substituents | Target | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | 3-(2,4-dihydroxyphenyl), 5-(3-methylphenyl) | Monoamine Oxidase (MAO) | Kᵢ ≈ 10⁻⁸ M | nih.gov |

| 1,3,5-Triaryl Pyrazole | Various chloro- and bromo-substituents | MCF-7 cell line (Antiproliferative) | IC₅₀ > 1000 µM | researchgate.net |

| Pyrazole Amide | N-(4-chlorophenyl) amide | EGFR Tyrosine Kinase | IC₅₀ = 0.86 ± 0.06 μM | documentsdelivered.com |

| Pyrazole Amide | N-(3-chloro-4-fluorophenyl) amide | EGFR Tyrosine Kinase | IC₅₀ = 0.79 ± 0.04 μM | documentsdelivered.com |

Investigation of Enzyme Inhibition Mechanisms and Pathways (e.g., Mycobacterium tuberculosis CYP121A1 inhibitors)

The pyrazole scaffold is a key component in many enzyme inhibitors. A particularly important area of research is the development of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The cytochrome P450 enzyme CYP121A1 is essential for the viability of Mtb, making it a promising target for novel anti-tubercular drugs.

The mechanism of inhibition for many azole-based compounds, including pyrazoles, against P450 enzymes involves the coordination of one of the pyrazole's nitrogen atoms to the iron atom within the heme prosthetic group of the enzyme's active site. This interaction prevents the enzyme from binding and metabolizing its natural substrate, thereby disrupting a critical metabolic pathway.

While This compound itself has not been specifically reported as a CYP121A1 inhibitor, numerous studies on related pyrazole derivatives have established a clear SAR for anti-tubercular activity. Research into 3,5-disubstituted-pyrazoline derivatives identified compounds with potent activity against M. tuberculosis H37Ra. nih.gov The data below illustrates the anti-mycobacterial activity of several pyrazoline compounds, highlighting how structural modifications impact their efficacy.

| Compound Structure/Class | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| 3,5-disubstituted-4,5-dihydro-N-phenyl-1H-pyrazole-1-carbothioamide (Compound 4a) | 17 µM | nih.gov |

| (3,5-disubstituted- 4,5-dihydro-1H-pyrazol-yl) (4-hydroxyphenyl)methanone (Compound 5a) | 140 µM | nih.gov |

| (3,5-disubstituted- 4,5-dihydro-1H-pyrazol-yl) (4-hydroxyphenyl)methanone (Compound 5c) | 60 µM | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Screened at 6.25 µg/mL | nih.gov |

These studies underscore the potential of the pyrazole scaffold in designing new anti-tubercular agents. The rational design of next-generation inhibitors would involve synthesizing analogs of active compounds, potentially including variations of the tris(4-chlorophenyl) substitution pattern, to enhance potency and selectivity for CYP121A1.

Theoretical and Experimental Studies of Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

Understanding the precise interactions between a small molecule and its target macromolecule at an atomic level is fundamental to chemical biology. This is achieved through a combination of theoretical and experimental approaches.

Theoretical and Computational Studies: Molecular modeling is a powerful tool for elucidating these interactions. For pyrazole derivatives, docking simulations are routinely used to predict how the molecule fits into the binding site of a target protein. These models can identify key non-covalent interactions, such as:

Hydrophobic Interactions: The three chlorophenyl rings of This compound provide extensive surface area for hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) in a binding pocket.

Hydrogen Bonding: While the core pyrazole in a 1,3,5-trisubstituted derivative lacks an N-H donor, the pyridine-like nitrogen atom can act as a hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic phenyl rings can engage in pi-pi stacking interactions with aromatic amino acid side chains like tyrosine, tryptophan, and phenylalanine.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating a statistical model that correlates chemical structure with biological activity. A 3D-QSAR study on pyrazoline inhibitors of MAO combined docking with a Comparative Molecular Field Analysis (CoMFA) to build a predictive model that could rationalize the SAR and selectivity of the compounds. nih.gov

Experimental Studies: Experimental techniques are used to validate the predictions from computational models. In vitro enzyme inhibition assays, as detailed previously, confirm the functional consequence of the binding interaction. For more detailed structural information, X-ray crystallography can be used to solve the three-dimensional structure of a ligand bound to its protein target. This provides definitive evidence of the binding mode and reveals the precise atomic interactions, confirming or refining the hypotheses generated by docking studies. While a crystal structure of This compound with a biological target may not be available, the principles are well-established across the broader class of pyrazole-based inhibitors.

Future Research Directions and Emerging Opportunities for 1,3,5 Tris 4 Chlorophenyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The future synthesis of 1,3,5-tris(4-chlorophenyl)-1H-pyrazole will likely pivot towards green and sustainable methodologies, addressing the need for environmentally benign and economically viable large-scale production. nih.govbenthamdirect.com Current research on pyrazole (B372694) synthesis highlights several promising avenues. One-pot, multicomponent reactions (MCRs) are particularly attractive as they reduce waste by combining multiple reaction steps into a single procedure, saving time, energy, and solvents. nih.gov An MCR approach for this compound could involve the condensation of a 1,3-dicarbonyl compound precursor with 4-chlorophenylhydrazine.

Future research should focus on replacing traditional hazardous reagents and solvents with greener alternatives. researchgate.net This includes the use of water as a reaction medium, bio-based solvents, or even solvent-free conditions. thieme-connect.com The exploration of recyclable catalysts, such as biocatalysts (e.g., immobilized lipases) or heterogeneous catalysts, could significantly enhance the sustainability of the synthesis. nih.govnih.gov Techniques like microwave-assisted and ultrasonic-assisted synthesis can also be investigated to accelerate reaction times and improve energy efficiency. benthamdirect.com The goal is to develop a process that is not only high-yielding and operationally simple but also atom-economical, aligning with the core principles of green chemistry. nih.gov

| Synthetic Strategy | Potential Advantages for Scalable Production |

| Multicomponent Reactions (MCRs) | Reduced waste, time, and energy consumption. |

| Green Solvents | Use of water or bio-solvents to minimize environmental impact. |

| Recyclable Catalysts | Lower costs and reduced chemical waste. |

| Microwave/Ultrasound Assistance | Accelerated reaction rates and improved energy efficiency. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Understanding

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Process Analytical Technology (PAT) offers a framework for achieving this by integrating real-time, in-line analytical techniques into the manufacturing process. stepscience.comlongdom.org Future research should leverage PAT tools to monitor the formation of the pyrazole ring in real time. youtube.com

Spectroscopy-based PAT tools, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and the final product without the need for manual sampling. americanpharmaceuticalreview.com This real-time information is invaluable for understanding reaction pathways, identifying rate-limiting steps, and detecting any unexpected side reactions. rsc.orgrsc.org For example, in situ FTIR could track the disappearance of carbonyl stretches from a diketone precursor and the appearance of new bands corresponding to the pyrazole ring formation.

Coupling these experimental techniques with computational spectroscopy will provide even greater insight. nih.gov Density Functional Theory (DFT) calculations can be used to predict the vibrational (IR, Raman) and NMR spectra of proposed intermediates and transition states, aiding in the interpretation of complex experimental data. researchgate.netresearchgate.net This synergistic approach will facilitate a comprehensive mechanistic understanding, leading to more robust and reproducible synthetic protocols.

Computational Design and Predictive Modeling of Next-Generation Pyrazole-Based Materials

Computational chemistry is an indispensable tool for accelerating the discovery and design of new functional materials. researchgate.net For this compound, computational methods can be used to predict its intrinsic properties and to design novel derivatives with tailored functionalities for specific applications. nih.gov

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and photophysical properties of the molecule. doi.orgmdpi.com These calculations can predict how modifications to the chlorophenyl rings—such as altering the position or number of chlorine atoms or introducing other functional groups—would impact its electronic and optical characteristics. This predictive power is essential for designing new pyrazole-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices. mdpi.com

Molecular dynamics (MD) simulations can further explore the dynamic behavior and intermolecular interactions of these designed molecules in condensed phases. researchgate.net This allows for the prediction of bulk material properties, such as crystal packing, charge transport mobility, and affinity for biological targets, offering a cost-effective means to screen potential candidates before their synthesis. nih.gov

| Computational Method | Predicted Properties and Applications |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, photophysical properties, reactivity. |

| Molecular Dynamics (MD) | Crystal packing, intermolecular interactions, binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for drug design. nih.gov |

Expanding the Scope of Coordination Chemistry and Catalysis with Related Derivatives

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. researchgate.netacs.orgresearchgate.net The this compound molecule, with its multiple nitrogen atoms and phenyl rings, presents a fascinating scaffold for designing novel ligands. Future research should explore its coordination behavior with various transition metals. nih.gov

The electronic properties of the ligand, influenced by the electron-withdrawing nature of the three chlorophenyl groups, could lead to metal complexes with unique electrochemical and catalytic properties. nih.gov For instance, iron(III) complexes with N-phenylpyrazole-based ligands have been investigated for their electronic structure and redox properties. mdpi.com Similarly, cobalt complexes with pyrazole ligands have shown promise as catalysts for oxidation reactions. nih.gov By systematically varying the metal center (e.g., Pd, Ru, Co, Cu, Fe) and studying the resulting complexes, new catalysts could be developed for a range of organic transformations, such as C-C coupling reactions. researchgate.net

Furthermore, the tripodal arrangement of the phenyl groups could be exploited to create complexes with specific geometries and potential applications in materials science, such as in the formation of coordination polymers or metal-organic frameworks (MOFs). acs.orgnih.gov

Deepening Mechanistic Understanding of Molecular Interactions in Diverse Applications

The three chlorophenyl substituents on the pyrazole ring are key drivers of the molecule's intermolecular interactions, which ultimately govern its behavior in the solid state and in solution. A deep understanding of these non-covalent interactions is critical for applications in crystal engineering and materials science. rsc.org

The presence of chlorine atoms makes halogen bonding a particularly important interaction to investigate. nih.gov Halogen bonds are directional, non-covalent interactions where a halogen atom acts as an electrophilic species. nih.gov These interactions can be a powerful tool for controlling the self-assembly of molecules in the solid state, enabling the design of crystals with specific structures and properties. nih.govrsc.org Future work should involve detailed crystallographic studies of this compound and its co-crystals to map out the halogen bonding, π-π stacking, and C-H···π interactions. mdpi.com

Understanding these interactions is also crucial for predicting how the molecule will interact with other molecules, such as polymers in a composite material or the active site of a protein in a biological context. mdpi.comacs.org A combination of experimental techniques (e.g., X-ray crystallography, spectroscopy) and computational analysis can provide a detailed picture of the energetic and geometric aspects of these interactions, paving the way for the rational design of advanced materials and functional systems based on this versatile pyrazole scaffold. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1,3,5-tris(4-chlorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, a similar pyrazole analog was prepared by refluxing 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine with 1,3-diphenylpropane-1,3-dione in ethanol under nitrogen for 12 hours . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and inert gas purging to minimize oxidation byproducts. Post-reaction purification via column chromatography and recrystallization (e.g., using dichloromethane) improves yield and purity .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretches near 1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns and aromatic proton environments (e.g., ¹H NMR peaks for chloroaryl protons at δ 7.2–7.8 ppm) .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Cl at 1.73–1.75 Å) and dihedral angles between aryl rings (e.g., 118.01°–121.21°) . Hydrogen atoms are often placed using riding models during refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data for chloroaryl-substituted pyrazoles?

Contradictions in NMR or X-ray data may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, torsion angles in crystallographic studies (e.g., Cl1–C13–C14–C15: 178.42°) can indicate steric hindrance influencing molecular conformation . Cross-validation using DFT calculations or variable-temperature NMR helps distinguish static vs. dynamic structural features .

Q. What strategies improve synthetic yield and regioselectivity in multi-aryl pyrazole systems?

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by coordinating with diketone carbonyl groups .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor regioselective aryl group positioning via dipole interactions .

- Substituent tuning : Electron-withdrawing groups (e.g., –Cl) on aryl rings direct nucleophilic attack during cyclocondensation .

Q. How do researchers evaluate the biological activity of this compound, and what assays are most robust?

- Cytotoxicity : MTT assay measures mitochondrial activity in cell lines (e.g., IC₅₀ values) .

- Oxidative stress : Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) assays quantify pro-oxidant effects .

- Mechanistic studies : Molecular docking predicts interactions with targets like kinases or cytochrome P450 enzymes, validated via enzyme inhibition assays .

Q. What computational methods aid in predicting the physicochemical properties of chloroaryl pyrazoles?

- DFT calculations : Estimate HOMO-LUMO gaps (related to reactivity) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular dynamics : Simulate solubility and aggregation behavior in biological matrices .

- QSAR models : Correlate substituent effects (e.g., –Cl position) with logP or bioavailability .

Methodological Challenges and Data Analysis

Q. How should researchers handle conflicting crystallographic data, such as variations in bond angles or torsion angles?

Discrepancies may arise from polymorphism or refinement parameters. For example, C–C–C bond angles in aryl rings (112.77°–127.30°) should be compared across multiple datasets . Use software like SHELXL for refinement, and validate with R-factor convergence (e.g., R₁ < 0.05) .

Q. What are the best practices for reproducing synthetic protocols of multi-aryl pyrazoles across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.